molecular formula C7H5KO2·3H2O<br>C7H5KO2 B1260764 Potassium benzoate CAS No. 582-25-2

Potassium benzoate

Cat. No. B1260764
CAS RN: 582-25-2
M. Wt: 160.21 g/mol
InChI Key: XAEFZNCEHLXOMS-UHFFFAOYSA-M
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Description

Synthesis Analysis

Potassium benzoate is synthesized through various chemical reactions. One method involves the reaction of 2-methylsufonyl4, 6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide to obtain herbicidal compounds, indicating the versatility of potassium benzoate derivatives in agrochemical applications (Waghmare et al., 2013). Another synthesis approach involves electrolytic oxidation of benzyl alcohol at a carbon anode in the presence of iodonium ion, generated by the electrooxidation of iodide ion, to prepare benzyl benzoate (Dixit et al., 1982).

Molecular Structure Analysis

The molecular structure of potassium benzoate is characterized by its benzoate ion (C7H5O2-) and potassium ion (K+). This ionic structure plays a critical role in its chemical reactivity and solubility in water. The analysis of its structure through methods such as X-ray powder diffraction (XRD) provides insights into its crystalline form and interaction mechanisms (Yang et al., 2009).

Chemical Reactions and Properties

Potassium benzoate undergoes various chemical reactions that demonstrate its reactivity and application potential. For instance, the decarboxylative olefination of potassium benzoates with alkynes using a bimetallic catalysis strategy highlights its utility in organic synthesis, producing styrene derivatives (Khalaj et al., 2018).

Physical Properties Analysis

The physical properties of potassium benzoate, such as its crystalline structure, melting point, and solubility, are essential for its application in various industries. It crystallizes from water as colorless plates and does not contain water of crystallization, indicating its stable physical form. Its melting point, determined through differential scanning calorimetry (DSC), provides information on its thermal stability (Whelan & Elischer, 1984).

Chemical Properties Analysis

The chemical properties of potassium benzoate, such as its reactivity with other compounds and its behavior under various conditions, are influenced by its molecular structure. For instance, its reactivity in benzoate-coenzyme A ligase-catalyzed reactions highlights its role in biochemical processes, emphasizing the biological significance of its chemical properties (Geissler et al., 1988).

Scientific Research Applications

Food and Beverage Preservation

Potassium benzoate is extensively used in the food and beverage industry as a preservative. Its effectiveness in inhibiting the growth of mold, yeast, and certain bacteria is well-documented. However, there are concerns regarding its complete safety. Studies have shown that benzoate can react with ascorbic acid in drinks to produce benzene, a known carcinogen. Despite these concerns, potassium benzoate remains a widely used preservative due to its efficacy in extending the shelf life of food products (Piper & Piper, 2017).

Potential Therapeutic Applications

Recent research indicates that potassium benzoate may have therapeutic potential beyond its preservative role. For instance, derivatives of potassium benzoate, such as potassium 2‐(1‐hydroxypentyl)‐benzoate, have shown neuroprotective effects against conditions like acute cerebral ischemia, vascular dementia, and Alzheimer's disease. These studies suggest that potassium benzoate derivatives might be advantageous in treating various neurodegenerative disorders, including multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease (Yu et al., 2022).

Genotoxicity and Cytotoxicity Studies

Several studies have evaluated the genotoxic and cytotoxic effects of potassium benzoate. For example, research has indicated that potassium benzoate can induce teratogenic effects, particularly on eye development in animal models. These findings suggest the need for more comprehensive studies to understand the specific and general effects of potassium benzoate (Afshar et al., 2013). Additionally, other research has shown that potassium benzoate can cause chromosome aberrations in cultured human lymphocytes and be mutagenic toward mitochondrial DNA in yeast cells, raising concerns about its widespread use in food products (Zengin et al., 2011).

Analytical Methods for Detection

Advancements in analytical methods have enabled more precise detection of potassium benzoate in various products. For instance, novel RP-HPLC methods using C18-bonded monolithic silica columns have been developed for the simultaneous determination of potassium benzoate in food and beverage products. These methods offer higher accuracy and sensitivity in detecting and quantifying potassium benzoate, facilitating better quality control and compliance with regulatory standards (Can et al., 2011).

Agricultural Applications

In the agricultural sector, potassium benzoate has been explored for its herbicidal properties. Research has been conducted on synthesizing derivatives of potassium benzoate that demonstrate herbicidal activity. These studies are part of the ongoing effort to develop more effective and environmentally friendly herbicides for agricultural use (Waghmare et al., 2013).

properties

IUPAC Name

potassium;benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEFZNCEHLXOMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027219
Record name Potassium benzoate
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals, White crystalline powder, White solid; [Reference #1] White powder; [Aldrich MSDS]
Record name Benzoic acid, potassium salt (1:1)
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Record name POTASSIUM BENZOATE
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Potassium benzoate
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Product Name

Potassium benzoate

CAS RN

582-25-2
Record name Potassium benzoate [NF]
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Record name Benzoic acid, potassium salt (1:1)
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Record name Potassium benzoate
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Record name Potassium benzoate
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Melting Point

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccator
Record name POTASSIUM BENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using phenyl benzoate (3.96 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium benzoate (2.37 g, 74% yield) was isolated as a white solid: 1H NMR (D2O, DSS, 80 MHz) δ 7.4-8.0 (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.41, Found: C, 50.28, 50.15, 52.45; H, 3.28, 3.36, 3.24; K, 24.80.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was followed using benzyl benzoate (9.6 mL, 50 mmol), potassium trimethylsilanolate (6.42 g, 50 mmol), dry ether (150 mL), and a 2 h reaction mixture. Potassium benzoate (5.9 g, 73% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.1-8.0 ppm (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.61. Found: C, 50.53, 50.76; H, 3.40, 3.21; K, 25.60, 25.50.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods III

Procedure details

In a separate run, a mixture of 61 g (0.5 mole) benzoic acid and 34.6 g (0.52 mole) potassium hydroxide in 146 g of distilled water was stirred at 80°-85° C. under a stream of air until 115 g of water had evaporated. The resulting mixture was cooled to yield solid potassium benzoate which contained 34 weight percent water based on the total material weight. A portion of the solid was removed for slurry viscosity measurement, and the rest of the solid was filtered to remove excess water. The filtered solid contained about 23 weight percent water based on the total material weight. Separate slurries of the wet KBz solid, and of the filtered KBz solid in terphenyl were prepared at 150° C. The slurry viscosities at 200° C. were 225 centipoise for the wet solid and 14.8 centipoise for the filtered solid.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
146 g
Type
solvent
Reaction Step One
Name
Quantity
115 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium benzoate
Reactant of Route 2
Potassium benzoate
Reactant of Route 3
Potassium benzoate
Reactant of Route 4
Potassium benzoate
Reactant of Route 5
Potassium benzoate
Reactant of Route 6
Potassium benzoate

Citations

For This Compound
3,030
Citations
N Zengin, D Yüzbaşıoğlu, F Ünal, S Yılmaz… - Food and Chemical …, 2011 - Elsevier
… In this study, the genotoxic effects of sodium benzoate (SB) and potassium benzoate (PB) were investigated in cultured human peripheral lymphocytes using chromosomal aberrations (…
Number of citations: 269 www.sciencedirect.com
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2016 - Wiley Online Library
… Potassium benzoate (E 212) is the potassium salt of benzoic acid, the chemical name according to IUPAC nomenclature rules being potassium benzoate… anhydrous potassium benzoate …
Number of citations: 16 efsa.onlinelibrary.wiley.com
T Lu, C Ma, M Demir, Q Yu, P Aghamohammadi… - Separation and …, 2022 - Elsevier
… In this work, the potassium benzoate was used to synthesize … During the pyrolysis process, potassium benzoate not only … Herein, we explored the direct activation of potassium benzoate …
Number of citations: 18 www.sciencedirect.com
DT Gjerde, JS Fritz - Analytical Chemistry, 1981 - ACS Publications
… Potassium Benzoate Eluent with a Suppressor Column… Potassium benzoate is an efficient eluent for ion chromatography that has been usedsuccessfully in singlecolumn …
Number of citations: 79 pubs.acs.org
AJG de Mendonça, CMP Cardoso, PM Juusola - Fluid phase equilibria, 2003 - Elsevier
… kg) and Pitzer parameters for potassium benzoate were … From these values, activity coefficients of potassium benzoate in … Potassium benzoate is used as a substitute of sodium benzoate…
Number of citations: 10 www.sciencedirect.com
C Butterhof, T Martin, W Milius… - … für anorganische und …, 2013 - Wiley Online Library
… Even rather small amphiphilic molecules like the widely used preservatives sodium benzoate (NaBz) and potassium benzoate (KBz) suffer of the same obstacle to crystallization. Both of …
Number of citations: 19 onlinelibrary.wiley.com
G Rusul, EH Marth - Journal of food protection, 1987 - Elsevier
… potassium sorbate and potassium benzoate that permitted growth … potassium sorbate and potassium benzoate that permitted growth … Increasing concentrations of potassium benzoate or …
Number of citations: 36 www.sciencedirect.com
DJ Whelan, PP Elischer - Propellants, explosives, pyrotechnics, 1984 - Wiley Online Library
… Potassium benzoate is one of the ingredients in the formulation of SR 136 Whistling … In this investigation, it was established that potassium benzoate precipitates from aqueous alcohol …
Number of citations: 3 onlinelibrary.wiley.com
VVS Revankar, LK Doraiswamy - Industrial & engineering …, 1987 - ACS Publications
… The catalyst solution was slowly addedto the hot potassium benzoate solution with stirring, and the … of work on the kinetics of potassium benzoate rearrangement, we have found that the …
Number of citations: 3 pubs.acs.org
M Afshar, SA Moallem, J Khayatzadeh… - Iranian journal of basic …, 2013 - ncbi.nlm.nih.gov
Objective (s): Potassium benzoate (PB) is used as a substitute preservative for sodium benzoate primarily in dietetic foods where the sodium content is minimized. There are few reports …
Number of citations: 14 www.ncbi.nlm.nih.gov

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